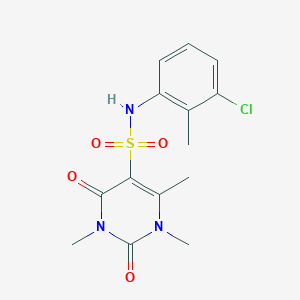
3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione, also known as MRS 1754, is a selective antagonist of the adenosine A2B receptor. Adenosine receptors are G protein-coupled receptors that mediate the effects of adenosine, a purine nucleoside that plays a key role in regulating various physiological processes. The adenosine A2B receptor is predominantly expressed in immune cells and is involved in regulating inflammation and immune responses. MRS 1754 has been widely used in scientific research to study the role of the adenosine A2B receptor in various physiological and pathological conditions.
作用機序
3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 selectively binds to the adenosine A2B receptor and blocks its activation by adenosine. The adenosine A2B receptor is coupled to G proteins and its activation leads to the activation of various intracellular signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. By blocking the activation of the adenosine A2B receptor, 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 inhibits these intracellular signaling pathways and modulates the physiological responses mediated by the adenosine A2B receptor.
Biochemical and Physiological Effects:
3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the cell types studied. For example, 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and dendritic cells, suggesting a role in regulating inflammation and immune responses. 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 has also been shown to inhibit the proliferation and migration of cancer cells, suggesting a potential role in cancer therapy. In addition, 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 has been shown to modulate glucose metabolism in adipocytes and hepatocytes, suggesting a potential role in diabetes therapy.
実験室実験の利点と制限
3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 has several advantages as a research tool, including its high selectivity and potency for the adenosine A2B receptor, its ability to block the activation of the receptor in a reversible manner, and its availability from commercial sources. However, 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 also has some limitations, including its potential off-target effects on other adenosine receptor subtypes and its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
将来の方向性
There are several future directions for research on 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 and the adenosine A2B receptor. One direction is to investigate the role of the adenosine A2B receptor in regulating immune responses and inflammation in various diseases, such as cancer, autoimmune diseases, and infectious diseases. Another direction is to explore the potential therapeutic applications of 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 and other adenosine A2B receptor antagonists in various diseases, such as cancer, diabetes, and cardiovascular diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 and the adenosine A2B receptor on various physiological processes, and to identify new targets for drug development.
合成法
3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 can be synthesized using a multi-step process that involves the coupling of 8-bromo-3-methylxanthine with 4-morpholineethanol, followed by the addition of 2-(3-pyrimidinylthio)propionic acid and subsequent cyclization to form the purine ring. The final product can be obtained through purification and crystallization.
科学的研究の応用
3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 has been used in various scientific research studies to investigate the role of the adenosine A2B receptor in different physiological and pathological conditions. For example, 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 has been used to study the role of the adenosine A2B receptor in regulating inflammation and immune responses in various diseases such as asthma, colitis, and cancer. 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 has also been used to investigate the role of the adenosine A2B receptor in regulating cardiovascular function, glucose metabolism, and bone homeostasis.
特性
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O3S/c1-22-13-12(14(25)21-17(22)26)24(16(20-13)23-7-9-27-10-8-23)6-3-11-28-15-18-4-2-5-19-15/h2,4-5H,3,6-11H2,1H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBFNWYUAWUMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCCSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420479.png)

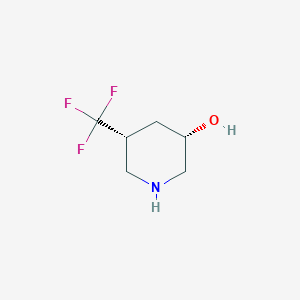
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2420488.png)
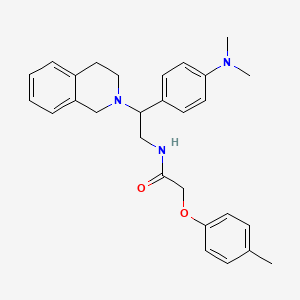
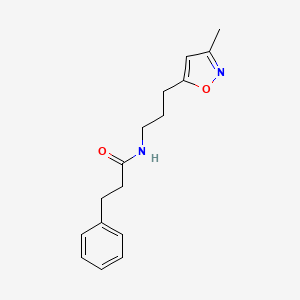
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2420493.png)
![2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2420494.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid](/img/structure/B2420495.png)
![2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2420496.png)
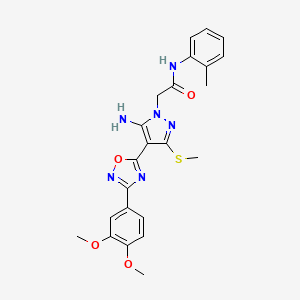
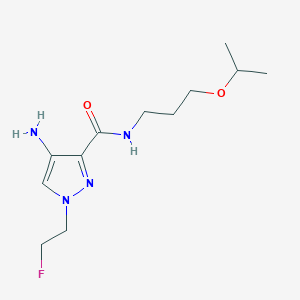
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420499.png)
